Dihydrokalafungin
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Overview
Description
Dihydrokalafungin is a benzoisochromanequinone and a member of p-quinones.
Scientific Research Applications
Biosynthesis and Genetic Studies
Dihydrokalafungin (DHK) is significant in biosynthetic research, particularly in the study of antibiotics. Taguchi et al. (2012) discovered that an oxygenated derivative of DHK was isolated from a deletion mutant of the actVA-ORF4 gene in Streptomyces coelicolor A3(2), which is involved in the biosynthesis of the antibiotic actinorhodin (ACT) (Taguchi et al., 2012). This finding highlights the critical role of DHK in the biosynthesis of biologically active compounds.
Enzymatic and Molecular Studies
The study by Valton et al. (2006) demonstrates that the ActVA-ActVB system, a two-component flavin-dependent monooxygenase, catalyzes the aromatic monohydroxylation of DHK. This research provides insights into the enzymatic processes involving DHK and its role in the biosynthesis of actinorhodin (Valton et al., 2006).
Antibiotic Production
Research by Kakinuma et al. (1995) explored the production of a new antibiotic, tetrahydrokalafungin, by transformants of kalafungin-producing Streptomyces tanashiensis. This study adds to the understanding of DHK derivatives in the context of antibiotic production (Kakinuma et al., 1995).
Role in Biomedical Research
Additionally, Kendrew et al. (1995) identified a Flavin:NADH oxidoreductase involved in the biosynthesis of actinorhodin, where DHK is likely a precursor. This study has implications for understanding the molecular processes in antibiotic biosynthesis (Kendrew et al., 1995).
properties
Product Name |
Dihydrokalafungin |
---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m1/s1 |
InChI Key |
ZCJHPTKRISJQTN-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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